2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Physicochemical profiling Drug-likeness logP optimization

Procure 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile as a privileged kinase inhibitor scaffold with a validated 3-carbonitrile pharmacophore observed in nanomolar RET inhibitors (class-level IC₅₀ 4.5-39.9 nM for analogs). Its C2-ethoxy and C5-methyl groups provide three distinct vectors for parallel derivatization at C4, C6, and C7. With a computed logP of 1.8 and TPSA of 50.3 Ų, it is designed for cellular permeability. The ≥98% purity specification supports direct use in library synthesis without pre-purification.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 110911-78-9
Cat. No. B012814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile
CAS110911-78-9
SynonymsPyrazolo[1,5-a]pyridine-3-carbonitrile, 2-ethoxy-5-methyl- (9CI)
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCOC1=NN2C=CC(=CC2=C1C#N)C
InChIInChI=1S/C11H11N3O/c1-3-15-11-9(7-12)10-6-8(2)4-5-14(10)13-11/h4-6H,3H2,1-2H3
InChIKeyPWBYHQRMXASZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 110911-78-9): A 2-Alkoxy-3-Cyano Pyrazolopyridine Scaffold for Kinase-Targeted Library Design


2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 110911-78-9, MF: C₁₁H₁₁N₃O, MW: 201.22 g·mol⁻¹) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyridine family — a privileged scaffold class in kinase inhibitor drug discovery that has produced FDA-approved agents including selpercatinib (RET) and clinical candidates such as glumetinib and camonsertib [1]. The compound features a fused pyrazole-pyridine bicycle bearing three pharmacophorically significant substituents: a C2-ethoxy group (H-bond acceptor, modulates lipophilicity), a C3-carbonitrile (potent H-bond acceptor and dipole-modifying element), and a C5-methyl group (steric and electronic modulation of the pyridine ring). Its computed logP of 1.8 and topological polar surface area (TPSA) of 50.3 Ų place it within the property space associated with orally bioavailable kinase inhibitor leads, while its zero H-bond donor count and three H-bond acceptor sites define a distinctive molecular recognition profile compared to unsubstituted or mono-substituted pyrazolo[1,5-a]pyridine analogs [2].

Why the 2-Ethoxy-5-methyl-3-carbonitrile Substitution Pattern on Pyrazolo[1,5-a]pyridine Cannot Be Arbitrarily Replaced by In-Class Analogs


Within the pyrazolo[1,5-a]pyridine chemotype, even single-point substituent variations at C2, C3, or C5 can drastically alter kinase selectivity profiles, hinge-binding geometry, and drug-like properties. Published structure-activity relationship (SAR) studies across p38, PI3K, and RET kinase programs demonstrate that the pyrazolo[1,5-a]pyridine core functions as an ATP-adenine bioisostere, with N1 engaging the kinase hinge region via a conserved hydrogen bond; substituents at the C2 and C3 positions project into the solvent-accessible and ribose-pocket regions respectively, directly modulating isoform selectivity [1]. The 3-carbonitrile group has been specifically identified in multiple RET and PI3K inhibitor patent families (e.g., US10112942, WO2021115457A1) as a critical pharmacophoric element, with BindingDB data showing pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives achieving RET IC₅₀ values in the low nanomolar range (e.g., 5.1 nM and 4.5 nM for optimized 4,6-disubstituted analogs) [2][3]. The C2-ethoxy group of 110911-78-9 contributes a distinctive hydrogen-bond acceptor and lipophilic modulation profile that differs measurably from C2-H (unsubstituted), C2-methylthio, or C2-aryl analogs, altering both molecular recognition and physicochemical properties . Arbitrary substitution with an in-class analog lacking this specific 2-ethoxy/5-methyl/3-carbonitrile constellation risks losing the stereoelectronic profile required for a given binding site or synthetic elaboration pathway.

Quantitative Differentiation Evidence: 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile vs. Closest Structural Analogs


Lipophilicity Modulation: C2-Ethoxy vs. C2-Unsubstituted Pyrazolo[1,5-a]pyridine-3-carbonitrile

Introduction of the 2-ethoxy group to the pyrazolo[1,5-a]pyridine-3-carbonitrile core increases computed logP from approximately 0.9-1.1 (estimated for the unsubstituted core, CAS 25627-89-8) to 1.8 (PubChem XLogP3 for target compound 110911-78-9), a difference of approximately +0.7 to +0.9 log units [1]. This represents a roughly 5- to 8-fold increase in calculated octanol/water partition coefficient, placing the target compound more favorably within the optimal oral drug-like logP window (1-3) compared to the more hydrophilic unsubstituted scaffold, while simultaneously introducing an additional H-bond acceptor site (ethoxy oxygen) absent in the C2-H analog [1]. The C2-ethoxy also adds two rotatable bonds compared to zero for the unsubstituted core, providing greater conformational flexibility for induced-fit binding while maintaining a molecular weight below 250 Da [1].

Physicochemical profiling Drug-likeness logP optimization Scaffold diversification

C2-Substituent Electronic Modulation: Ethoxy (O-linked) vs. Methylthio (S-linked) at the Pyrazolo[1,5-a]pyridine-3-carbonitrile C2 Position

At the C2 position of the pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold, the ethoxy substituent (target compound) and methylthio substituent (CAS 100592-82-3) represent two commercially available 2-heteroatom-substituted analogs with distinct electronic and steric profiles [1]. The ethoxy oxygen provides a stronger H-bond acceptor (Abraham's β₂ᴴ parameter ≈ 0.45 for ether O vs. ≈ 0.20 for thioether S), while the methylthio sulfur introduces greater polarizability and different resonance effects. The Hammett σₚ constant for OCH₃ is −0.27 (electron-donating via resonance), whereas SCH₃ has σₚ ≈ 0.00 (weakly electron-withdrawing inductively), indicating that the 2-ethoxy group donates electron density into the pyrazole ring to a measurably greater extent than the 2-methylthio group [2]. This differential electronic push affects the electron density at N1 — the critical kinase hinge-binding nitrogen — potentially modulating H-bond strength with the hinge backbone NH by an estimated 0.5-1.0 kcal·mol⁻¹ based on literature precedents for analogous heterocyclic systems [2].

Electronic effects Hammett parameters H-bond acceptor strength C2-substituent SAR

3-Carbonitrile as Critical Kinase Hinge-Region Pharmacophore: Evidence from Pyrazolo[1,5-a]pyridine-3-carbonitrile RET Inhibitors

The 3-carbonitrile substituent on the pyrazolo[1,5-a]pyridine core has been validated as a critical pharmacophoric element in multiple kinase inhibitor programs. In the RET kinase inhibitor patent family (US10112942/US10174027), pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives with optimized 4,6-substitution achieve RET IC₅₀ values as low as 4.5-5.1 nM in biochemical TR-FRET assays (HTRF KinEASE-TK format) [1][2]. By contrast, pyrazolo[1,5-a]pyridine analogs lacking the 3-carbonitrile (such as 5-methylpyrazolo[1,5-a]pyridine, CAS 104468-72-6) are not reported as kinase hinge binders in the same patent families and lack the potent, geometrically constrained H-bond acceptor that the nitrile provides for interaction with the kinase hinge backbone NH (typically Met or Ala residue), as structurally confirmed in the selpercatinib-RET co-crystal structure where the pyrazolopyridine N1 and C6-ether oxygen form key hydrogen bonds [3]. The 3-cyano group additionally withdraws electron density from the pyrazole ring (σₚ(CN) = +0.66), polarizing the N1 lone pair and modulating hinge H-bond strength relative to 3-H or 3-alkyl analogs [4].

Kinase inhibition RET kinase Hinge-binding motif 3-Cyano pharmacophore

C5-Methyl Steric and Electronic Contribution: Differentiation from C5-Unsubstituted Pyrazolo[1,5-a]pyridine-3-carbonitrile Analogs

The C5-methyl substituent on the pyridine ring of the target compound introduces a measurable steric and electronic perturbation compared to C5-unsubstituted pyrazolo[1,5-a]pyridine-3-carbonitriles. In published p38 kinase inhibitor SAR studies (Cheung et al., Bioorg. Med. Chem. Lett., 2008), electron-donating substituents at the pyridine ring C5/C7 positions were strongly preferred for p38 enzyme inhibition, with specific IC₅₀ values reported in the low micromolar range for optimally substituted analogs [1]. The C5-methyl group increases the computed molecular complexity (PubChem complexity score: 272 for 110911-78-9 vs. approximately 180-200 for the unsubstituted core) and contributes to steric shielding of the C4 and C6 positions, which may direct subsequent electrophilic substitution or cross-coupling reactions to desired positions during library synthesis [2]. Furthermore, the C5-methyl serves as a metabolic blocking group that can prevent CYP450-mediated oxidation at the electronically activated C5 position of the pyridine ring — a well-documented metabolic soft spot in pyridine-containing drug candidates [3].

Steric modulation CYP450 metabolism Pyridine ring electronics Metabolic stability

Distinctive Synthetic Elaboration Vector: 3-Carbonitrile vs. 3-Carboxylic Acid Ester in the 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine Series

Within the same 2-ethoxy-5-methyl substitution series, two commercially catalogued derivatives differ at the C3 position: the 3-carbonitrile (CAS 110911-78-9, target compound) and the 3-carboxylic acid ethyl ester (CAS 110911-81-4) [1]. These two substituents offer divergent synthetic elaboration pathways. The 3-carbonitrile can be directly converted to: (i) a tetrazole via [3+2] cycloaddition with azide (a carboxylic acid bioisostere), (ii) an amidine or amidoxime via nucleophilic addition (enabling H-bond donor introduction), (iii) a primary carboxamide via hydrolysis, or (iv) an aminomethyl group via reduction [2]. The 3-ester, by contrast, undergoes hydrolysis to the carboxylic acid or reduction to the alcohol — representing a different and partially non-overlapping set of downstream products. The nitrile also provides a compact, linear geometry (sp-hybridized carbon) suitable for fitting into narrow kinase binding pockets, whereas the ester introduces a bulkier, trigonal geometry that may sterically clash in certain adenine-pocket binding modes [2].

Synthetic chemistry Functional group interconversion Medicinal chemistry building block Library synthesis

Commercially Verified Purity Benchmark: ≥98% HPLC Specification from ISO-Certified Supplier

The target compound (CAS 110911-78-9) is commercially available with a certified purity specification of ≥98% (HPLC) from MolCore, a supplier whose quality system complies with ISO certification standards . This purity level is directly relevant for procurement decisions in pharmaceutical R&D and quality control (QC) applications, where sub-95% purity intermediates can introduce confounding impurities into structure-activity relationship (SAR) studies or analytical method development. In the broader pyrazolo[1,5-a]pyridine catalog landscape, purity specifications range from 95% to 98%+ across vendors; the ≥98% benchmark represents the upper tier of commercially available quality for this scaffold class and reduces the need for additional in-house purification prior to use as a synthetic building block or screening compound .

Quality control Purity specification Procurement reliability ISO certification

Recommended Application Scenarios for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 110911-78-9) Based on Verified Differentiation Evidence


Building Block for Kinase-Focused Compound Library Synthesis Targeting the Hinge Region

Procure this compound as a core scaffold for generating diversity-oriented kinase inhibitor libraries. The 3-carbonitrile provides the validated hinge-binding pharmacophore observed in nanomolar RET inhibitors (class-level evidence, IC₅₀ values of 4.5-39.9 nM for structurally optimized analogs), while the C2-ethoxy and C5-methyl groups offer three distinct vectors (C4, C6, C7) for further parallel derivatization via cross-coupling or nucleophilic substitution, enabling rapid exploration of kinase selectivity pockets [1][2]. The ≥98% purity specification supports direct use in library synthesis without pre-purification, and the favorable computed logP of 1.8 predicts adequate cell permeability for cellular target engagement assays [3].

Physicochemical Property Tool Compound for logP-Dependent Permeability Studies

Use this compound as a low-molecular-weight (201.22 Da) reference probe in permeability assays where the specific combination of computed logP = 1.8, TPSA = 50.3 Ų, zero H-bond donors, and three H-bond acceptors is desired. The 2-ethoxy group contributes a measurable ΔXLogP3 of approximately +0.7 to +0.9 log units relative to the unsubstituted pyrazolo[1,5-a]pyridine-3-carbonitrile core, providing a defined lipophilicity increment for structure-property relationship (SPR) studies correlating C2-substituent effects with PAMPA or Caco-2 permeability [3].

Synthetic Intermediate for Tetrazole and Amidine Bioisostere Synthesis

Deploy this compound as a synthetic intermediate where the 3-carbonitrile serves as a precursor to carboxylic acid bioisosteres (tetrazole via [3+2] cycloaddition with NaN₃) or basic amine surrogates (amidine via Pinner reaction) — transformations that are inaccessible from the corresponding 3-carboxylic acid ester analog (CAS 110911-81-4). The C5-methyl group provides steric protection against unwanted electrophilic substitution at the electronically activated C5 position during subsequent synthetic steps .

Reference Standard for Analytical Method Development in Pyrazolopyridine QC

Utilize this ≥98% purity material as a reference standard for developing HPLC or UPLC methods for pyrazolo[1,5-a]pyridine-containing compounds. Its well-defined chromatographic properties (logP = 1.8, moderate polarity), UV-active nitrile and heterocyclic chromophores, and the absence of H-bond donors (reducing peak tailing on standard C18 columns) make it suitable as a system suitability standard for method validation in pharmaceutical QC environments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.